molecular formula C20H17Cl2N3O5 B2573347 1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one CAS No. 303998-06-3

1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

Cat. No. B2573347
CAS RN: 303998-06-3
M. Wt: 450.27
InChI Key: FTVFFPBSQSESHT-NMWGTECJSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, 2,4-dichlorobenzyl alcohol, a related compound, is a liquid at room temperature with a density of 1.255 g/mL .

Scientific Research Applications

Structural Analogs and Derivatives

1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one belongs to a class of compounds with diverse biological activities. While direct studies on this specific compound are scarce, research on structural analogs and derivatives provides insights into potential applications:

  • Antimalarial Activity:

    • Structural analogs related to the quinoline family, similar in structure to the compound , have been synthesized and demonstrated potent antimalarial activity against Plasmodium berghei in mice. These compounds also show excellent activity against resistant strains of parasites and promising pharmacokinetic properties, suggesting potential for clinical trials in humans (Werbel et al., 1986).
  • Anti-inflammatory and Analgesic Activity:

    • Derivatives of structurally related compounds have shown significant anti-inflammatory and analgesic activities in both acute and chronic animal models, suggesting potential applications in treating conditions associated with inflammation and pain (Muchowski et al., 1985).
  • Receptor Interaction and Pharmacological Effects:

    • Research on related indole derivatives has uncovered complex interactions with receptors such as the AT1 angiotensin II receptor, revealing potential for anti-hypertensive and anti-tumor effects. These compounds have shown high affinity in receptor binding assays and have demonstrated significant effects in reducing blood pressure in hypertensive models, alongside indications of anti-proliferative and anti-tumor activities (Xiaolu Bao et al., 2015).
  • Metabolic Pathways and Enzyme Interaction:

    • Compounds within this chemical family have been used to understand metabolic pathways and enzyme interactions. For example, studies have focused on understanding the metabolic pathways of carcinogens, with some compounds serving as biomarkers for environmental contamination and potential dosimeters for human exposure to carcinogens (I. Zwirner-Baier et al., 1994).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the type of biological or chemical system it interacts with. For example, 2,4-dichlorobenzyl alcohol, a related compound, is known to have antiseptic properties and can kill bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 2,4-dichlorobenzyl chloride, a related compound, is classified as a skin corrosive and is harmful if swallowed .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has antiseptic properties like 2,4-dichlorobenzyl alcohol, it could be studied for use in treating infections .

properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O5/c1-2-3-4-18(26)30-23-19-15-10-14(25(28)29)7-8-17(15)24(20(19)27)11-12-5-6-13(21)9-16(12)22/h5-10H,2-4,11H2,1H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVFFPBSQSESHT-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

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